Product packaging for ORFI peptide(Cat. No.:CAS No. 136331-92-5)

ORFI peptide

Cat. No.: B1178068
CAS No.: 136331-92-5
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Description

The ORFI peptide is a synthetic antimicrobial peptide (AMP) provided for fundamental scientific research. AMPs are short, cationic molecules that are a key focus in the search for novel anti-infective agents, particularly in the fight against multidrug-resistant bacteria . This product is intended to facilitate in vitro studies on the mechanism of action of host defense peptides and their potential application against ESKAPE pathogens and other clinically relevant strains. Researchers can utilize this compound to investigate its broad-spectrum activity, which typically includes antibacterial and antibiofilm functions . The primary mechanism of action for many cationic AMPs involves an initial electrostatic interaction with the negatively charged surfaces of bacterial membranes, such as lipopolysaccharide in Gram-negative bacteria and teichoic acid in Gram-positive bacteria . This is often followed by membrane disruption via models such as the "carpet" or "toroidal pore" mechanisms, leading to cell lysis . Beyond direct membrane disruption, research applications may also explore non-membrane targeting mechanisms, including intracellular targets that inhibit vital processes like nucleic acid and protein synthesis . The this compound is classified as Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or any clinical applications .

Properties

CAS No.

136331-92-5

Molecular Formula

C16H10

Synonyms

ORFI peptide

Origin of Product

United States

Discovery and Identification Methodologies for Orf Encoded Peptides

Bioinformatic Approaches for sORF Prediction

Bioinformatics is the foundational step in identifying potential sORFs within genomes. Given that many SEPs are translated from regions previously thought to be non-coding, computational tools are essential for flagging these areas for further investigation. mdpi.comresearchgate.net These methods are designed to sift through vast amounts of sequence data to find the tell-tale signs of protein-coding potential in short sequences that are otherwise easily dismissed as noise. vulcanchem.com

The de novo identification of sORFs relies on algorithms that predict coding potential based on the intrinsic features of a nucleotide sequence. Unlike traditional gene-finding methods that look for long, uninterrupted reading frames, these algorithms are tailored to the peculiarities of sORFs, which often lack conventional features. chemnet.com

Key algorithmic strategies include:

Codon Usage Bias: Algorithms analyze the frequency of different codons (nucleotide triplets) within a potential sORF. Coding sequences often exhibit a non-random pattern of codon usage compared to non-coding regions, and this bias can be a strong indicator of translation.

Nucleotide Composition: Tools like sORF Finder assess the similarity of a sequence's nucleotide composition to that of known protein-coding genes. chemnet.com

Machine Learning Frameworks: Modern approaches employ machine learning models trained on vast datasets of known coding and non-coding sequences. researchgate.net These models can recognize complex patterns and features, such as the nucleotide context around potential start codons, to predict coding sORFs with high accuracy and precision, outperforming methods that rely solely on ribosome sequencing data. researchgate.net

Several computational tools have been developed to facilitate this process, each with unique strengths.

Tool/FrameworkPrimary PrincipleApplication
sORF Finder Analyzes nucleotide composition and hexamer frequency to assess coding potential. chemnet.comnih.govIdentifies potential sORFs and uses sequence conservation to infer functional potential. chemnet.com
AnABlast Identifies putative protein-coding regions independent of start/stop codons or ORF length. frontiersin.orgUseful for highlighting very small protein-coding regions that other strategies might miss. frontiersin.org
D-sORF A machine-learning framework that uses nucleotide context and motifs around start codons. researchgate.netPredicts coding sORFs with high precision, especially those with low sequence similarity. researchgate.net

Comparative genomics provides powerful evidence for the functionality of a predicted sORF. The core principle is that sequences conserved across different species over evolutionary time are likely to have a biological function. If a sORF is preserved in the genomes of multiple related species, it strongly suggests that it encodes a functional peptide rather than being a random, non-functional sequence. nih.govucl.ac.uk

This approach involves aligning the genomes of multiple species to identify conserved regions. The Zoonomia Project, for example, utilized a whole-genome alignment of 240 mammalian species to discern signals of evolutionary selection at high resolution. For sORFs, tools like PhyloCSF analyze these alignments to score the coding potential based on patterns of nucleotide substitution. mdpi.com The discovery of conserved sORFs through such comparisons has been instrumental in expanding the known catalog of functional micropeptides in organisms from yeast to humans. nih.gov

Mass Spectrometry-Based Peptidomics

While bioinformatics can predict the existence of SEPs, mass spectrometry (MS) provides the definitive, direct evidence of their translation and presence in cells. frontiersin.org Peptidomics, the large-scale study of peptides, has become an indispensable tool for validating the predictions generated by computational methods and for discovering novel peptides missed by those same predictions. nih.gov However, detecting SEPs is challenging due to their low abundance and short sequences.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for modern peptidomics and proteomics. In this workflow, a complex mixture of proteins and peptides extracted from a biological sample is first digested into smaller fragments, typically using an enzyme like trypsin. These fragments are then separated by liquid chromatography based on their physicochemical properties before being introduced into the mass spectrometer.

The mass spectrometer performs two stages of analysis (tandem MS):

MS1 Scan: The instrument measures the mass-to-charge ratio (m/z) of the intact peptide fragments entering it.

MS2 Scan: The instrument selects specific peptides from the MS1 scan, fragments them further (e.g., via collision-induced dissociation), and measures the m/z of the resulting smaller fragment ions. nih.gov

The pattern of fragment ions in the MS2 spectrum serves as a unique fingerprint for the peptide's amino acid sequence. nih.gov This spectral data can then be used to identify the peptide.

Identifying novel SEPs like the ORFI peptide often requires de novo peptide sequencing because their sequences are not present in canonical protein databases. This approach determines the amino acid sequence directly from the MS/MS spectrum without relying on a pre-existing database. nih.gov

Early de novo algorithms used graph-based methods, converting the mass spectrum into a graph where the peaks are nodes and the mass differences represent potential amino acids. nih.gov More recent advancements have heavily incorporated deep learning and neural networks, significantly improving accuracy. nih.gov

Algorithm/SoftwareApproachKey Feature
PepNovo Probabilistic Network/Dynamic ProgrammingUses a scoring method that reflects the chemical and physical rules of peptide fragmentation. researchgate.net
PEAKS Dynamic ProgrammingComputes the best-matching sequence whose theoretical fragments can explain the peaks in the MS2 spectrum. researchgate.net
DeepNovo/PointNovo Deep Learning (Neural Networks)Treats peptide sequencing as a sequence-to-sequence prediction problem, learning from vast datasets of spectra. nih.gov
AdaNovo Deep Learning with Conditional Mutual InformationAdaptively re-weights training losses to improve performance, especially for identifying post-translational modifications and handling noisy data. researchgate.net

These advanced algorithms can identify peptides arising from non-canonical start codons or from regions of the genome previously annotated as non-coding, which is crucial for SEP discovery.

Once a SEP has been identified, determining its abundance is a critical next step. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive method for peptide quantification that is traceable to the International System of Units (SI). mdpi.com

The IDMS method involves:

Internal Standard: A synthetic version of the peptide of interest is created where one or more atoms are replaced with a heavy isotope (e.g., ¹³C or ¹⁵N). This isotopically labeled peptide is chemically identical to the natural peptide but has a slightly higher mass.

Spiking: A precisely known amount of this heavy-labeled peptide (the internal standard) is added to the biological sample. mdpi.com

LC-MS Analysis: The sample is analyzed by LC-MS. The natural (light) and labeled (heavy) versions of the peptide co-elute from the chromatography column but are distinguishable in the mass spectrometer due to their mass difference.

Quantification: The concentration of the natural peptide in the original sample is calculated by comparing the signal intensity ratio of the natural peptide to its heavy-labeled internal standard.

This technique corrects for variations in sample preparation and instrument response, making it a gold standard for absolute quantification of specific peptides. mdpi.com It has been successfully applied to quantify a wide range of proteins and peptides from various biological samples.

Sample Preparation and Enrichment Strategies for Small Peptides

The successful identification of small peptides via mass spectrometry is critically dependent on the initial sample preparation steps. Standard proteomics workflows are often designed for larger proteins and can inadvertently lead to the loss of smaller peptides. asm.org Therefore, specialized strategies are required to effectively isolate and enrich for these low-molecular-weight molecules.

Key considerations in sample preparation include:

Lysis and Denaturation: The process begins with cell lysis to release proteins, using buffers and detergents optimized for the cell type and target protein fraction. avantorsciences.com

Digestion: In bottom-up proteomics, proteins are digested into smaller peptide fragments. gbiosciences.com This step is challenging for small proteins as they may have very few cleavage sites for common enzymes like trypsin. asm.org In-solution digestion is often preferred over in-gel digestion for small samples to minimize peptide loss that can occur during extraction from a gel matrix. thermofisher.com

Enrichment and Fractionation: To overcome low abundance, enrichment techniques are crucial. Size-exclusion chromatography (SEC) can be used to separate molecules based on size, effectively enriching for the small protein/peptide fraction. asm.org Affinity purification, using antibodies or ligands that selectively bind to target compounds, is another powerful method for enrichment. avantorsciences.com

Cleanup and Desalting: Before MS analysis, samples must be cleaned of salts, detergents, and other contaminants that can interfere with ionization and detection. gbiosciences.comthermofisher.com This is commonly achieved using solid-phase extraction (SPE) with materials like C18 or graphite, which bind peptides while allowing contaminants to be washed away. thermofisher.comnih.gov The purified peptides are then eluted with a solvent compatible with the mass spectrometer. gbiosciences.com

Strategy Purpose Common Methods/Reagents Rationale
Digestion Protein cleavage into analyzable peptidesTrypsin, Lys-C, CNBrIn-solution digestion is often preferred to prevent loss of small peptides that occurs during in-gel extraction. asm.orgthermofisher.com
Enrichment Isolate low-abundance small peptidesSize-Exclusion Chromatography (SEC), Affinity PurificationConcentrates target peptides and removes larger, more abundant proteins that can mask their signal. asm.orgavantorsciences.com
Desalting/Cleanup Remove MS-interfering contaminantsC18 or Graphite Solid-Phase Extraction (SPE), Reverse-Phase ColumnsSalts and detergents suppress ionization and add noise to the mass spectra, so their removal is critical for sensitivity. gbiosciences.comthermofisher.com
Concentration Increase peptide concentration in dilute samplesVacuum centrifugation, MWCO ConcentratorsImproves the likelihood of detection by mass spectrometry. avantorsciences.comgbiosciences.com

Ribosome Profiling (Ribo-seq) for Translational Evidence

Ribosome profiling, or Ribo-seq, is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNA in a cell at a given moment. unige.choup.com The core principle involves treating cell lysates with nucleases to digest mRNA regions not protected by ribosomes. The surviving ribosome-protected fragments (RPFs), typically around 30 nucleotides long, are then sequenced. farabi.universityportlandpress.com

This method offers direct evidence of protein synthesis for potential ORFs, regardless of their size or whether they begin with a canonical AUG start codon. nih.gov Unlike RNA-seq, which measures transcript abundance, Ribo-seq reveals the specific locations on an mRNA that are being translated, making it an invaluable tool for discovering previously unannotated translation events, including those from sORFs. unige.chnih.gov

Distinguishing Translated from Non-Translated sORFs

A key challenge in Ribo-seq analysis is to distinguish sORFs undergoing bona fide translation from various forms of "noise." nih.gov Not all ribosome occupancy signifies the production of a functional peptide; some may be due to sporadic, non-productive binding. elifesciences.org Researchers use several key features and complementary techniques to increase confidence in identifying genuinely translated sORFs:

Trinucleotide Periodicity: A hallmark of active translation is the 3-nucleotide periodicity of Ribo-seq reads, which reflects the codon-by-codon movement of the ribosome along the mRNA. portlandpress.com Computational tools are designed to detect this periodic signal. mdpi.com

Polysome Profiling: To increase stringency, Ribo-seq can be combined with polysome fractionation. This method, sometimes called Poly-Ribo-Seq, isolates mRNAs bound by multiple ribosomes (polysomes), which are more indicative of active and efficient translation, helping to filter out mRNAs bound by single, potentially non-productive ribosomes. elifesciences.org

Translation Inhibitors: The use of specific antibiotics can help define the boundaries of a translated ORF. Inhibitors that trap ribosomes at the start codon (e.g., harringtonine (B1672945), lactimidomycin, retapamulin) or stop codon can provide strong evidence for the precise start and end of a translated region. asm.orgasm.org

Computational Scoring: Several bioinformatics tools have been developed to analyze Ribo-seq data and predict the coding potential of sORFs. These tools often integrate multiple lines of evidence, such as read periodicity, footprint abundance, and ORF position, to generate a score for how likely an sORF is to be translated. polyu.edu.hknih.gov However, different tools can produce surprisingly different results, suggesting that using multiple tools may be the most robust approach. biorxiv.org

Software Tool Primary Function/Feature
RiboTaper Detects regions of active translation based on 3-nucleotide periodicity. mdpi.com
RibORF Scores the translation potential of ORFs based on Ribo-seq data. polyu.edu.hk
RiboCode Identifies actively translated ORFs by evaluating the significance of 3-nucleotide periodicity. biorxiv.org
ORFquant Quantifies and identifies translated ORFs from Ribo-seq datasets. biorxiv.org
Ribo-TISH Uses a non-parametric statistical test to assess 3-nucleotide periodicity and can integrate translation initiation sequencing (TI-seq) data. biorxiv.org

Mapping Translational Start Sites, including Non-AUG Codons

A significant contribution of Ribo-seq has been the empirical mapping of translation initiation sites (TISs), which has revealed that translation is more complex than previously understood. farabi.university While the vast majority of proteins are initiated from a canonical AUG codon, Ribo-seq studies have provided widespread evidence for the use of non-canonical, or non-AUG, start codons such as CUG, GUG, ACG, and UUG. portlandpress.comoup.comnih.gov

Methodologies to pinpoint TISs include:

Specialized Ribo-seq Protocols: Treating cells with drugs like harringtonine or retapamulin, which stall ribosomes at initiation sites, causes an accumulation of ribosome footprints at the TIS. portlandpress.comasm.org Sequencing these footprints allows for the precise identification of where translation begins.

P-site Offset Calculation: The position of the peptidyl site (P-site) of the ribosome, which holds the growing peptide chain, can be inferred from the Ribo-seq read. Aligning the P-sites of reads from thousands of genes reveals a strong peak at the annotated start codons, and also at novel non-AUG start sites. portlandpress.com

N-terminomics Confirmation: While Ribo-seq provides strong evidence for translation initiation, it is an indirect method. N-terminomics, a mass spectrometry-based approach that specifically enriches for the N-terminal peptides of proteins, provides direct proof. researchgate.net These studies have confirmed that non-AUG codons can serve as functional TISs and, intriguingly, that methionine is almost always incorporated as the first amino acid, regardless of the codon identity. nih.gov

Integration of Multi-Omics Data for Comprehensive Discovery

The discovery and validation of ORF-encoded peptides are significantly enhanced by integrating data from multiple "omics" disciplines, including genomics, transcriptomics, and proteomics. mdpi.com This multi-omics approach provides a holistic view of biological systems, allowing researchers to connect genetic information to its functional protein products. mdpi.com The integration of these large and complex datasets presents challenges but ultimately provides more robust evidence than any single methodology alone. nih.govresearchgate.net

Genomics and Transcriptomics with Peptidomics Data

The synergy between genomics, transcriptomics (the study of RNA transcripts), and peptidomics (the MS-based study of peptides) forms the foundation of a field known as proteogenomics. nih.govnih.gov This integrated approach is particularly powerful for identifying novel peptides from previously unannotated sORFs.

The typical proteogenomics workflow involves:

Sequencing: Sample-specific DNA (genomics) and/or RNA (transcriptomics, via RNA-Seq) is sequenced to create a comprehensive map of all potential protein-coding sequences in that specific sample. nih.gov

Database Creation: The sequencing data is used to build a customized protein database. This database is not limited to known proteins but includes predicted protein sequences from all potential ORFs, including sORFs, splice variants, and polymorphisms. nih.govnih.gov

Mass Spectrometry: In parallel, a protein/peptide extract from the same biological sample is analyzed by shotgun proteomics (mass spectrometry).

Database Searching: The acquired tandem MS spectra are then searched against the customized, sample-specific database. This allows for the identification of peptides that would be missed when using a standard reference database, thereby confirming the translation of novel sORFs. nih.gov

This integration allows researchers to directly link a detected peptide to its corresponding genomic locus and RNA transcript, providing strong, multi-layered evidence for its existence and origin. mdpi.com

Biosynthesis, Post Translational Processing, and Regulation of Orf Encoded Peptides

Mechanisms of Peptide Stability and Degradation

The stability and degradation of any peptide are critical factors in its biological activity and therapeutic potential. These processes are governed by the peptide's intrinsic properties and its interaction with the surrounding biological environment.

Proteolytic Resistance

Proteolytic resistance refers to a peptide's ability to withstand breakdown by enzymes known as proteases. The susceptibility of a peptide to proteolysis is a significant hurdle in the development of peptide-based therapeutics, as it directly impacts their bioavailability and duration of action.

Strategies to enhance proteolytic resistance are a key area of peptide research. These methods include the incorporation of unnatural or D-amino acids, cyclization of the peptide backbone, and modifications to the N- and C-termini. These alterations can sterically hinder the approach of proteases or modify the peptide bonds that are typically recognized and cleaved by these enzymes. Without specific information on the structure and sequence of the ORFI peptide, its inherent resistance to proteases cannot be determined.

Interactive Table: General Strategies to Enhance Peptide Proteolytic Resistance

Modification StrategyMechanism of ActionCommon Examples
D-Amino Acid Substitution Alters the peptide's stereochemistry, making it unrecognizable to L-amino acid specific proteases.Replacement of L-arginine with D-arginine.
Peptide Cyclization Constrains the peptide's conformation, reducing its flexibility and accessibility to protease active sites.Head-to-tail cyclization, side-chain cyclization.
N-terminal Acetylation Blocks the action of aminopeptidases that cleave peptides from the N-terminus.Addition of an acetyl group to the N-terminal amine.
C-terminal Amidation Protects against carboxypeptidases that act on the C-terminus.Conversion of the C-terminal carboxylic acid to an amide.
Use of Non-canonical Amino Acids Introduces residues with side chains or backbone structures not typically found in natural proteins, hindering protease recognition.Incorporation of beta-amino acids or peptoids.

Turnover Rates of De Novo Peptides

The turnover rate of a peptide refers to the balance between its synthesis (de novo synthesis) and its degradation. This rate is a crucial determinant of the peptide's steady-state concentration and, consequently, its biological effect. The turnover of de novo synthesized peptides can be influenced by a variety of factors, including their cellular location, their function, and their susceptibility to degradation pathways.

Measuring the turnover rates of peptides often involves metabolic labeling studies, where stable isotopes are incorporated into newly synthesized peptides. The rate of incorporation and subsequent disappearance of the label provides a direct measure of the peptide's synthesis and degradation rates. Due to the absence of research on the this compound, no data on its turnover rate is available.

Genomic and Evolutionary Contexts of Orf Encoding Sequences

Genomic Organization of sORFs

sORFs are distributed across various regions of the genome, including both coding and non-coding transcripts. Their location and context provide insights into their potential regulatory roles and mechanisms of action.

Location within Non-Coding RNAs (e.g., lncRNAs, uORFs)

A significant number of sORFs are located within transcripts traditionally classified as non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs), circular RNAs (circRNAs), and even primary microRNAs (pri-miRNAs). nih.govresearchgate.netuq.edu.aunih.govresearchgate.netnih.govtandfonline.com The presence of translatable sORFs within these transcripts suggests that some ncRNAs may possess dual coding and non-coding functions or have been misannotated. researchgate.net Upstream open reading frames (uORFs), located within the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), are a well-studied category of sORFs. uq.edu.aunih.gov These uORFs can influence the translation of the main coding sequence (mCDS) of the mRNA. uq.edu.au

Distribution across Gene Regions (e.g., 5'-UTRs, intergenic regions)

Beyond ncRNAs, sORFs are also found in various regions of protein-coding genes. These include the 5'-UTRs (as uORFs), the coding sequences (CDS) where they can overlap with the main reading frame (overlapping ORFs or oORFs), and the 3'-untranslated regions (3'-UTRs) as downstream ORFs (dORFs). nih.govuq.edu.auacs.orgnih.gov Additionally, sORFs have been identified in intergenic regions, the stretches of DNA between annotated genes. nih.gov Studies using techniques like ribosome profiling and mass spectrometry have provided experimental evidence for the translation of sORFs located in these diverse genomic contexts. polyu.edu.hkmdpi.comfrontiersin.orgnih.govacs.orgnih.gov For instance, a study identified 1682 peptides mapping to 2544 human sORFs, many of which were located in previously uncharacterized regions. mdpi.com

Table 1: Genomic Locations of sORFs Encoding Peptides

Genomic LocationDescriptionExamples of Associated RNA Types
Non-Coding RNAsTranscripts traditionally considered non-coding, containing translatable sORFs.lncRNAs, circRNAs, pri-miRNAs
5'-Untranslated RegionsRegion upstream of the main coding sequence in mRNAs.uORFs
Coding SequencesRegion encoding the main protein. sORFs can overlap the main frame.oORFs within mRNAs
3'-Untranslated RegionsRegion downstream of the main coding sequence in mRNAs.dORFs
Intergenic RegionsDNA sequences located between annotated genes.sORFs transcribed from these regions

Comparative Genomics of ORF-Encoded Peptides

Comparative genomic analyses are crucial for identifying functionally important sORFs and their encoded peptides by assessing their conservation patterns across different species. frontiersin.orgnih.govembopress.org

Conservation Patterns Across Species

The degree of conservation of sORFs and their encoded peptides varies widely, ranging from highly conserved across distant species to being specific to a particular lineage or even a single species. nih.govmdpi.comuq.edu.auembopress.orgnih.govresearchgate.net Conservation at the amino acid level is a strong indicator that a sORF is under evolutionary constraint and likely encodes a functional peptide. mdpi.comuq.edu.auembopress.org Studies have shown that a subset of sORFs exhibits significant conservation across multiple species, including mammals, plants, fungi, and bacteria. frontiersin.orgnih.govasm.orguq.edu.aunih.gov For example, comparative genomic analysis in birds revealed highly conserved sORFs in mitochondrial DNA, including homologs of human Humanin. nih.gov Conversely, many sORFs and their encoded peptides, particularly those that are evolutionarily young, show limited conservation, suggesting lineage-specific functions. nih.govresearchgate.net

Table 2: Conservation Levels of sORF-Encoded Peptides

Conservation LevelDescriptionEvolutionary Breadth
Highly ConservedSignificant sequence similarity maintained across diverse species.Broad (e.g., across kingdoms or phyla)
Moderately ConservedConservation observed within a specific lineage or a group of related species.Intermediate (e.g., within mammals or a plant family)
Low/Species-SpecificLimited or no significant conservation across other species.Narrow (e.g., specific to a single species)

Identification of Conserved Domains and Motifs (e.g., LDPTGXY domain)

Despite their short length, some sORF-encoded peptides contain conserved domains or motifs, which can provide clues about their molecular functions. researchgate.netasm.orgnih.gov Bioinformatic tools and databases are used to predict and identify these functional units within SEP sequences. asm.org While the search results mention the identification of predicted domains in SEPs and the use of tools like NCBI's Conserved Domains search asm.org, specific examples of universally recognized conserved domains like an "LDPTGXY domain" in the context of sORF-encoded peptides were not prominently featured in the provided search snippets. However, the principle of identifying conserved domains and motifs applies to SEPs as it does to larger proteins, indicating potential interaction sites or functional regions. asm.org Over 80% of identified SEPs in one study contained predicted domains, suggesting potential related functions. mdpi.com

Evolutionary Dynamics of sORF-Encoded Peptides

The evolutionary dynamics of sORF-encoded peptides are a subject of ongoing research. It is believed that sORFs and SEPs can represent a source of raw material for the birth of new genes and functional proteins. mdpi.comresearchgate.net Many newly identified SEPs, particularly in humans, appear to be evolutionarily young and may have emerged de novo. nih.govresearchgate.net This suggests a dynamic evolutionary landscape where new sORFs and peptides are constantly arising, with a subset being maintained and evolving under selective pressure if they provide a functional advantage. mdpi.comembopress.orgresearchgate.net Comparative genomics and population genomics studies help to detect signatures of purifying selection on SEP sequences, providing evidence for their functional significance and evolutionary maintenance. embopress.orgnih.gov The low conservation of many non-canonical peptides across species, especially in mammals, suggests that a significant portion of these molecules may have species-specific roles. nih.gov

Compound Table

As noted previously, "ORFI peptide" does not appear to be a standard, specifically defined chemical compound with a PubChem CID in the context of sORF-encoded peptides based on the current scientific literature. Therefore, a table listing its PubChem CID cannot be provided. The field of sORF-encoded peptides involves a vast and growing number of diverse peptide sequences, many of which are still being identified and characterized, making a comprehensive list with CIDs challenging and beyond the scope of information available for a single, uncharacterized entity like "this compound."

De Novo Gene Origination and Functionalization

The origination of new genes from previously non-coding genomic sequences, known as de novo gene origination, is a significant source of evolutionary innovation. Research indicates that many sORFs, encoding small peptides, represent new genes emerging de novo from noncoding regions. nih.govresearchgate.net This process can involve the gain of an ORF within a non-genic DNA sequence and subsequent transcription. biorxiv.orgplos.org

Studies analyzing the evolutionary origins of sORFs have found that a considerable number are evolutionarily young. researchgate.net For instance, an analysis of human sORFs revealed that most were evolutionarily young and had emerged de novo. researchgate.net These de novo-originated genes typically encode proteins smaller than 100 amino acids, aligning with their origin from randomly occurring ORFs in the genome. nih.gov

A proposed mechanism for de novo gene birth suggests that non-functional sORF peptides might initially play a major role during this process. frontiersin.org Initially, sORFs might have cis-noncoding regulatory functions involving low translation of nonfunctional peptides. These functions could then provide niches for the subsequent evolution of full peptide functions. nih.gov While the exact evolutionary mechanism is still being clarified, the pervasive translation of sORFs is considered a potential hotspot of molecular evolution in eukaryotes. frontiersin.org

Data from studies on de novo ORFs in Drosophila indicate that these genes can quickly become functionally important. plos.org Despite their often recent origin, they can be essential for organismal fitness. plos.org Analysis of de novo ORFs in a human population has also shown that their translation can be more polymorphic compared to canonical ORFs. nih.gov

Gene Duplication and Diversification of Peptide Families (e.g., tarsal-less gene family)

Gene duplication is a fundamental mechanism driving genomic variation and the diversification of gene families. mdpi.com This process plays a crucial role in the evolution of peptide families, allowing for the emergence of novel functionalities. mdpi.com The tarsal-less (tal) gene family serves as a prominent example of how duplication and subsequent diversification of sORF-encoding sequences have contributed to the evolution of developmental processes in arthropods. csic.esfrontiersin.orgnih.gov

The tarsal-less gene, also known as polished rice (pri) in Drosophila and mille-pattes (mlpt) in Tribolium, is a polycistronic gene encoding multiple small peptides ranging from 11 to 32 amino acids in length. nih.govsdbonline.org These peptides contain a conserved LDPTGXY motif. nih.gov The tarsal-less gene family is estimated to be at least 440 million years old and includes divergent orthologs and paralogs with varying numbers of the sORFs encoding these peptides. nih.gov

Studies across different arthropod species, including Drosophila melanogaster, Tribolium castaneum, and Rhodnius prolixus, have shown that orthologs of the tarsal-less gene encode similar small peptides with conserved motifs. frontiersin.orgnih.gov The polycistronic nature of the tarsal-less mRNA, allowing for the translation of multiple peptides from a single transcript, represents a novel feature for eukaryotic coding genes. nih.gov

The diversification within the tarsal-less gene family is evident in the varying number of sORFs and the presence of lineage-specific peptides. For instance, hemipteran orthologs of mlpt contain the conserved LDPTG(L/Q/T)Y motif but also a larger hemiptera-specific sORF encoding a peptide of about 80 amino acids. frontiersin.orgbiorxiv.org This suggests that the generation of new peptides from sORFs within existing gene families might constitute an underestimated mechanism for the evolution of new genes. frontiersin.orgbiorxiv.org

The functional diversification of these peptides is linked to their roles in various developmental processes. While the mlpt gene in Tribolium acts as a gap gene during embryonic segmentation, its ortholog in Drosophila (tarsal-less) functions in terminal epidermal differentiation and patterning of adult legs. frontiersin.orgsdbonline.org This shift in function highlights the evolutionary plasticity of these peptide-encoding genes and the developmental modules they are part of. sdbonline.org

Organism Gene Name(s) Peptide Lengths (approx.) Conserved Motif Key Developmental Role(s) Drosophila melanogaster tarsal-less (tal), polished rice (pri) 11-32 amino acids nih.govsdbonline.org LDPTGXY nih.gov Epidermal differentiation, adult leg patterning sdbonline.org Tribolium castaneum mille-pattes (mlpt) Similar to Drosophila nih.gov LDPTG(L/Q/T)Y frontiersin.org Embryo segmentation frontiersin.orgsdbonline.org Rhodnius prolixus mlpt 11-14, ~80 amino acids frontiersin.org LDPTG(L/Q/T)Y frontiersin.org Embryonic segmentation, leg development, head formation frontiersin.org

Evolutionary Age and Trajectories of Peptide Acquisition and Loss

The evolutionary age of sORF-encoded peptides varies significantly, reflecting different modes of origin and selective pressures over time. As discussed, many sORF-encoded peptides are evolutionarily young, having originated de novo from non-coding sequences. researchgate.net These young peptides can contribute to novel cellular functions. researchgate.net

Conversely, some peptide families encoded by sORFs have ancient origins. The tarsal-less gene family, for instance, is estimated to be at least 440 million years old, indicating its presence in the common ancestor of certain arthropod lineages. nih.gov The conservation of the LDPTGXY motif within this family across diverse arthropods underscores the ancient origin and functional importance of these peptides. nih.gov

The evolutionary trajectories of sORF-encoded peptides involve both the acquisition of new peptides and the loss of existing ones. The emergence of lineage-specific sORFs and the peptides they encode, such as the hemiptera-specific peptide in Rhodnius prolixus, illustrate the ongoing acquisition of novel peptide sequences. frontiersin.orgbiorxiv.org This process can lead to the diversification of peptide functions within specific evolutionary lineages. frontiersin.org

Loss of peptide-encoding sORFs or entire genes can also occur during evolution. Studies on other peptide families, such as the RGF/GLV/CLEL family in plants, have shown independent losses of peptide-like sequences in certain lineages. frontiersin.org While direct studies on the loss of specific "ORFI peptides" (in the general sense of sORF-encoded peptides) are less detailed in the provided results, the dynamic nature of sORFs, including their relatively rapid birth and potential for loss or divergence, is a characteristic feature of this class of genetic elements. biorxiv.orgplos.org The observation that de novo ORFs are more likely to shrink than elongate during neutral evolution also suggests a tendency towards loss of coding potential in the absence of selection. biorxiv.org

The study of the evolutionary age and trajectories of these peptides often involves comparative genomics and phylogenetic analysis to trace the presence and divergence of sORFs and their encoded sequences across different species. frontiersin.orgnih.govnih.gov This helps to understand when specific peptides or peptide families emerged and how they have been maintained or lost throughout evolutionary history. frontiersin.orgnih.gov

Evolutionary Event Description Examples/Evidence Acquisition (De Novo) Emergence of new sORFs and encoded peptides from non-coding regions. Many human sORFs are evolutionarily young and originated de novo. researchgate.net Acquisition (Duplication) Creation of new sORF-encoding genes or sORFs within existing genes via duplication. Diversification within the tarsal-less gene family. csic.esfrontiersin.orgnih.gov Diversification Changes in sequence and function of peptides within a family over time. Functional shift of tarsal-less peptides in Drosophila vs. Tribolium. frontiersin.orgsdbonline.org Loss Disappearance of sORFs or peptide-encoding genes from a lineage. Lineage-specific losses observed in other peptide families. frontiersin.org

Molecular Mechanisms of Action and Biological Functions

Intracellular Functions and Cellular Localization

The ORFI peptide, or p12, is a hydrophobic protein that primarily localizes to the endomembrane system of the host cell. Following its synthesis, it is trafficked to the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govmdpi.com The p12 protein can undergo post-translational proteolytic cleavage, resulting in a smaller protein known as p8. mdpi.commdpi.com This processed p8 peptide has a different localization pattern, trafficking to lipid rafts at the cell surface where it can be recruited to the immunological synapse upon T-cell receptor ligation. mdpi.com

Targeted Organelle Localization (e.g., mitochondria)

The primary targeted localization for the p12 protein is the endoplasmic reticulum and Golgi complex. nih.govmdpi.comfrontiersin.org Its functions are intrinsically linked to its residence in these organelles, particularly its role in modulating calcium storage and protein trafficking. While other HTLV-1 accessory proteins, such as p13, are known to target the mitochondria, the ORFI-encoded p12 protein's activities are centered within the ER and Golgi. mdpi.comnih.govresearchgate.net

Influence on Cellular Processes (e.g., cell migration)

The this compound and its cleavage product, p8, significantly influence cellular processes that facilitate the spread of HTLV-1. The p8 protein, in particular, plays a crucial role in cell-to-cell transmission by enhancing T-cell adhesion and communication. mdpi.comfrontiersin.org It promotes the clustering of Lymphocyte Function-Associated Antigen-1 (LFA-1) on the T-cell surface, which strengthens adhesion to other cells via Intercellular Adhesion Molecule 1 (ICAM-1). mdpi.comnih.govfrontiersin.org This enhanced adhesion facilitates the formation and increases the number and length of cellular conduits, which are membrane extensions that allow for direct communication and viral transfer between an infected cell and a target T-cell. mdpi.comfrontiersin.orgnih.gov While p12 itself does not directly mediate cell migration, its cleavage into p8 is a key step in promoting the cell-to-cell interactions necessary for viral dissemination.

Roles in Cellular Signaling Pathways

The p12 protein is a key modulator of intracellular signaling, altering host T-cell activation pathways to create a favorable environment for viral persistence and proliferation. nih.govresearchgate.net It achieves this not by interacting with cell surface receptors directly, but by integrating into signaling hubs within the cell's endomembrane system.

G Protein-Coupled Receptor (GPCR) Activation

Current scientific literature indicates that the signaling functions of the p12 protein are not initiated through the direct activation of G Protein-Coupled Receptors. Instead, its mechanisms of action involve interactions with other classes of receptors and signaling components located within the cell.

Modulation of Downstream Cascades (e.g., PLC, Ca2+, cAMP/PKA, MAPK/ERK)

The p12 peptide exerts significant influence over two major downstream signaling cascades: the Ca2+-NFAT pathway and the JAK/STAT pathway.

Calcium (Ca2+) Mobilization and NFAT Activation : By localizing to the endoplasmic reticulum, p12 modulates intracellular calcium homeostasis. nih.govnih.gov It has been shown to increase basal cytoplasmic calcium levels, likely by promoting a sustained release of calcium from ER stores. nih.govfrontiersin.org This elevation in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). nih.govnih.gov Once activated, NFAT translocates to the nucleus and drives the transcription of genes, including Interleukin-2 (IL-2), which promotes T-cell proliferation and creates an environment conducive to viral replication. frontiersin.orgportlandpress.com

JAK/STAT Pathway Activation : The p12 protein directly enhances the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. nih.govportlandpress.com It achieves this by binding to the cytoplasmic domains of the IL-2 receptor beta (IL-2Rβ) and common gamma (γc) chains. nih.gov This interaction facilitates the phosphorylation and activation of STAT5, increasing its DNA binding and transcriptional activity. nih.govnih.gov By potentiating the JAK/STAT pathway, p12 effectively lowers the threshold of T-cell activation and reduces the cell's dependence on IL-2 for proliferation, thereby conferring a proliferative advantage to HTLV-1-infected cells. nih.govplos.org

PathwayKey Effect of ORFI (p12)Downstream Consequence
Ca2+ Signaling Increases release of Ca2+ from the Endoplasmic ReticulumActivation of Calcineurin and translocation of NFAT to the nucleus
JAK/STAT Signaling Binds to IL-2 Receptor chains (β and γc)Enhanced phosphorylation and activation of STAT5

Interactions with Other Signal Transduction Components

The signaling functions of the p12 protein are mediated by direct physical interactions with several key host cell proteins. Its ability to modulate calcium signaling is linked to its association with the ER-resident calcium-binding chaperone proteins, calreticulin and calnexin . nih.govnih.govfrontiersin.org Its influence on the JAK/STAT pathway is dependent on its binding to the IL-2 receptor beta and common gamma chains . nih.gov Furthermore, p12 interacts with free Major Histocompatibility Complex (MHC) class I heavy chains in the ER, which leads to their subsequent degradation and helps the virus evade the host immune response. frontiersin.orgacs.org

Functional Impact in Specific Biological Systems

Peptides derived from Open Reading Frame I (ORF I) exhibit significant and diverse functional impacts within specific biological systems. These roles range from modulating viral life cycles as accessory proteins to orchestrating complex developmental processes in multicellular organisms.

Viral Accessory Proteins (e.g., HTLV-I p12(I) from ORF I)

The p12(I) protein, encoded by ORF I of the Human T-cell Lymphotropic Virus type 1 (HTLV-1), is a viral accessory protein critical for the establishment of persistent infection. nih.gov This small, hydrophobic protein localizes to the endoplasmic reticulum and cis-Golgi apparatus, where it interacts with various host cell components to manipulate cellular pathways, thereby facilitating viral persistence and spread. nih.govmdpi.com

The HTLV-1 p12(I) protein has been demonstrated to physically associate with key cellular machinery, including the 16-kDa subunit of the vacuolar H+ ATPase (V-ATPase) and components of the interleukin-2 (IL-2) receptor. nih.govnih.gov The interaction with the IL-2 receptor's β and γ chains is particularly significant, as it enhances the DNA-binding activity of the STAT5 transcription factor. nih.govnih.gov This modulation of the IL-2R pathway may account for the reduced requirement of IL-2 for the proliferation of T-cells expressing p12(I). nih.govnih.gov By binding to these receptor chains, p12(I) appears to confer a proliferative advantage to HTLV-1-infected cells, especially under conditions of suboptimal antigen stimulation. nih.gov

The protein also interacts with calreticulin, a calcium-binding protein in the endoplasmic reticulum, which is involved in regulating calcium homeostasis. nih.gov This interaction is linked to p12(I)'s ability to increase basal intracellular calcium levels, which in turn activates the calcium-dependent transcription factor NFAT (nuclear factor of activated T cells). nih.govnih.gov

Table 1: Documented Molecular Interactions of HTLV-I p12(I)

Interacting Host Protein Subunit/Component Consequence of Interaction
Vacuolar ATPase p16 subunit Association demonstrated nih.gov
Interleukin-2 Receptor (IL-2R) β and γ chains Binds to cytoplasmic domain, enhances STAT5 activation nih.govnih.gov
Calreticulin N/A Association in the endoplasmic reticulum, linked to calcium modulation nih.gov
Calcineurin N/A Competes with NFAT for binding frontiersin.org
Immunogenicity and Antibody Recognition

The p12(I) protein is expressed throughout the natural course of HTLV-1 infection and is recognized by the host immune system. nih.gov Evidence for its immunogenicity comes from the detection of antibodies specifically targeting p12(I) in both HTLV-1-infected patients and asymptomatic carriers. mdpi.comnih.gov Furthermore, cytotoxic T lymphocytes that are reactive to peptides derived from the p12(I) protein have also been identified in infected individuals. mdpi.comnih.gov This sustained expression and subsequent immune recognition underscore the protein's constant presence and potential role in the virus-host interaction during persistent infection. nih.gov

The p12(I) protein is crucial for the virus's ability to establish a persistent infection in vivo and to infect quiescent primary lymphocytes in vitro. nih.gov It modulates cellular gene expression to accelerate the activation of T lymphocytes, creating an environment that is more favorable for efficient viral integration and subsequent replication. nih.gov Expression of p12(I) enhances the production of IL-2 in Jurkat T cells during T-cell receptor stimulation, an effect dependent on the calcium signaling pathway it helps to activate. nih.gov By promoting T-cell activation, p12(I) facilitates an essential prerequisite for effective retroviral life cycles. nih.govnih.gov While mutations aimed at ablating the p12(I) gene have been shown to impact viral infectivity, the interpretation of these studies is complex due to the overlapping coding sequence of the HBZ gene. frontiersin.org

Developmental Regulation (e.g., tarsal-less peptides in Drosophila)

In the fruit fly Drosophila melanogaster, a polycistronic and non-canonical gene known as tarsal-less (tal)—also referred to as polished rice (pri)—encodes several short peptides, some as small as 11 amino acids. nih.govsdbonline.org These peptides are fundamental regulators of developmental processes, acting as signaling molecules that link genetic patterning to tissue morphogenesis. sdbonline.org The function of tal is mediated by these small peptides, which represent some of the shortest functional open reading frames (ORFs) described in eukaryotes. sdbonline.org

The Tarsal-less (Tal) peptides play a critical role in the development of the Drosophila leg by controlling gene expression and tissue organization. nih.govsdbonline.org During leg development, Tal peptides trigger a cell signal that implements the patterning activity of a tarsal boundary, which is necessary for the proper formation of tarsal segments. nih.govfigshare.comresearchgate.net This signal has a functional range of 2-3 cells and may be provided directly by the peptides themselves. nih.govfigshare.comresearchgate.net

The regulatory effects of Tal peptides involve both the activation and repression of a specific suite of developmental genes. nih.gov This precise control of gene transcription is essential for tissue morphogenesis, including the intercalation of tarsal segments two to four. nih.govsdbonline.org

A key mechanism of Tal peptide action is the post-translational modification of the Shavenbaby (Svb) transcription factor. sdbonline.orguniprot.org The peptides trigger the amino-terminal truncation of the Svb protein, which converts it from a transcriptional repressor into an activator. sdbonline.org This activated form of Svb then regulates downstream targets. For instance, in the tarsal joints, Notch signaling activates tal expression, and the resulting Tal peptides, through their activation of Svb, repress the expression of the Notch ligand Delta (Dl). nih.govnih.gov This creates a negative feedback loop that establishes a sharp signaling boundary essential for proper joint development. nih.govnih.gov

Table 2: Genes Regulated by Tarsal-less (Tal) Peptides in Drosophila Leg Development

Gene Type Effect of Tal Signaling Reference
apterous (ap) Homeobox gene Activation nih.govsdbonline.org
rotund (rn) Zinc-finger gene Activation nih.govsdbonline.org
spineless (ss) bHLH-PAS gene Activation nih.govsdbonline.org
Bar Homeobox gene Repression nih.govsdbonline.org
dachshund (dac) Transcription factor Repression nih.govsdbonline.org
Delta (Dl) Notch ligand Repression (mediated by Svb) nih.govnih.gov
Roles in Pattern Formation

Pattern formation is a fundamental process in developmental biology where cells organize into structured tissues and organs. This process is often guided by signaling molecules, including various peptides, that provide positional information. The interaction between short-range attractive forces and long-range repulsive forces between molecules can lead to the self-assembly of mesophases—phases with periodic density modulations that are larger than the individual particles but not macroscopic nih.gov. This mechanism is a simple way to generate patterns even with isotropic interactions nih.gov.

In plants, peptide signaling plays a crucial role in development. For example, the EPIDERMAL PATTERNING FACTOR-LIKE (EPFL) family of peptides, specifically EPFL4, EPFL5, and EPFL6, are involved in promoting the elongation of stamen filaments. This action is critical for successful self-pollination and ensuring fertility in plants like Arabidopsis thaliana nih.gov. This controlled elongation is a form of developmental patterning, ensuring that reproductive structures are correctly formed and positioned. The underlying principle often involves a concept known as reaction-diffusion, famously proposed by Alan Turing, where interacting chemicals (activators and inhibitors) diffuse at different rates to create stable patterns youtube.com.

Plant Development and Environmental Responses

Peptide hormones are critical signaling molecules that regulate a wide array of processes in plants, including growth, development, and responses to environmental stress nih.gov. These small peptides, often derived from larger precursor proteins, are involved in intercellular communication to coordinate complex biological events nih.govmdpi.com. They play central roles in cell proliferation and differentiation in both shoot and root apical meristems and are integral to the development of various plant organs nih.gov.

Plants must constantly adapt to a dynamic environment. Peptides like the rapid alkalization factor (RALF) are induced and released under specific external environmental conditions to help mediate these responses nih.gov. Furthermore, sulfated peptides, which undergo post-translational modification, are key players in regulating plant development and stress responses frontiersin.org. These peptides, including PHYTOSULFOKINEs (PSKs) and ROOT MERISTEM GROWTH FACTORs (RGFs), interact with other phytohormone pathways to fine-tune plant growth and enhance resilience to both biotic and abiotic stresses frontiersin.org. For instance, the exogenous application of PSK peptides can help alleviate symptoms of heat and cold stress in plants frontiersin.org.

Regulation of Vascular Development (e.g., CLE and EPFL peptides)

The vascular system, comprising the xylem and phloem, is essential for water and nutrient transport in plants. Its development is tightly regulated by intercellular communication, in which small signaling peptides play a pivotal role nih.gov.

The CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLE) and Epidermal Patterning Factor-Like (EPFL) peptide families are key regulators of vascular development nih.govresearchgate.net.

CLE Peptides : Phloem-derived CLE peptides, such as CLE41 and CLE44, promote the proliferation of (pro)cambial cells, which are the stem cells of the vascular system, while simultaneously inhibiting their differentiation into xylem cells nih.govresearchgate.net. Other CLE peptides, including CLE9, CLE10, and CLE45, are crucial for regulating vascular development in the root nih.gov. For example, the CLE45 peptide acts to inhibit the differentiation of root protophloem cells researchgate.net.

EPFL Peptides : Endodermis-derived EPFL peptides, specifically EPFL4 and EPFL6, are known to modulate the development of vascular bundles in the stem nih.govresearchgate.net.

These peptide signaling pathways often interact with each other and with plant hormone signals to create a robust regulatory network that controls the intricate process of vascular tissue formation and organization nih.gov.

Immune Response Modulation (e.g., Formyl Peptide Receptors)

Peptides are significant modulators of the immune system, capable of both stimulating and suppressing immune responses nih.govfrontiersin.org. They are essential components of the innate immune response and can influence adaptive immunity by regulating T cells, B cells, and cytokines frontiersin.orgfrontiersin.org.

A key example of peptide-mediated immune modulation involves Formyl Peptide Receptors (FPRs). FPRs are G protein-coupled receptors that recognize N-formylated peptides, which are common in bacteria but can also be released from the mitochondria of damaged host cells nih.govnih.gov. This allows FPRs to act as pattern recognition receptors, detecting both invading pathogens and host-derived damage signals nih.govnih.gov. The activation of FPRs on leukocytes (white blood cells) triggers a range of host defense and inflammatory responses, including chemotaxis (directed cell migration), degranulation, and superoxide production nih.govnih.gov.

The FPR family has expanded roles beyond simple chemotaxis, as they can interact with a diverse array of pro- and anti-inflammatory ligands associated with various diseases, highlighting their complex role in regulating immunity and inflammation nih.gov.

Other Physiological Roles (e.g., hormone-like activities)

Beyond their roles in development and immunity, peptides function as hormones that regulate a vast spectrum of physiological processes in both plants and animals nih.govnih.gov.

In insects, insulin-like peptides (ILPs) are crucial for controlling metabolism, growth, reproduction, and lifespan nih.govfrontiersin.org. They regulate the levels of carbohydrates in the hemolymph and are involved in a complex cross-talk with other hormones and neurotransmitters to maintain metabolic homeostasis nih.govfrontiersin.org. Other peptide hormones in insects, such as Adipokinetic Hormone (AKH), are involved in mobilizing lipids and carbohydrates to fuel activities like flight frontiersin.org.

In mammals, peptide hormones are central to energy homeostasis, appetite control, and the function of the cardiovascular and gastrointestinal systems nih.gov. For example, Apelin and Elabela are peptide hormones that act via the apelin receptor to modulate multiple intracellular signaling pathways nih.gov. Similarly, irisin is a peptide that can induce the "browning" of white adipose tissue, increasing thermogenesis nih.gov. These examples underscore the diverse and critical hormone-like functions of peptides in coordinating complex physiological activities.

Protein-Peptide and Peptide-Peptide Interactions

The biological functions of peptides are mediated through their physical interactions with other molecules, primarily proteins. Protein-peptide interactions are fundamental to nearly all cellular processes, including signal transduction, enzyme regulation, and the assembly of protein complexes researchgate.netnih.govnih.gov. These interactions often involve a short linear motif on the peptide binding to a recognition domain on the protein nih.gov. The forces governing these interactions are typically non-covalent and include hydrogen bonds, electrostatic attractions, hydrophobic interactions, and van der Waals forces nih.govnih.gov.

Peptide-peptide interactions are also significant, particularly in the context of self-assembly nih.gov. Some peptides can spontaneously organize into highly ordered structures like nanofibers and hydrogels through non-covalent interactions nih.gov. This process of self-assembly is a key feature in the formation of amyloid fibrils associated with various diseases but is also being harnessed for applications in biomaterials and drug delivery nih.govnih.gov.

Binding Affinities and Specificity

The effectiveness and function of a peptide are determined by its binding affinity and specificity for its target protein.

Binding Affinity refers to the strength of the interaction between the peptide and its binding partner. It is a critical factor that determines whether a biological complex will form elifesciences.org. Affinities for protein-peptide interactions can vary widely, and even moderate affinity can be sufficient for biological function and therapeutic applications, provided the interaction is specific nih.gov. For instance, certain hexapeptides have been identified that bind to the nociceptin/orphanin FQ receptor (ORL1) with nanomolar affinity, similar to the endogenous ligand nih.gov.

Specificity describes the ability of a peptide to bind to its intended target with high preference over other potential targets. This is crucial for preventing off-target effects in biological systems and is a key goal in the design of therapeutic peptides mit.edubiorxiv.org. Specificity is determined by the precise chemical and structural complementarity between the peptide and the protein's binding site. Even subtle changes in the amino acid sequence of a peptide can dramatically alter its binding specificity mit.edu. For example, redesigning a protein scaffold and its corresponding peptide ligand can create a new, highly specific recognition pair with minimal cross-reactivity nih.gov.

Understanding and predicting these properties are central challenges in protein engineering and drug development nih.govnih.gov.

Structural Basis of Recognition

Extensive searches of publicly available scientific literature and biochemical databases have revealed no specific information regarding the structural basis of recognition for the this compound. The this compound is identified as a protein encoded by an open reading frame located between the rrnC and ilvGMEDA gene clusters in Escherichia coli K-12. It is described as an "ilv-related peptide" with a predicted molecular weight of 18,751 Daltons and is assigned the CAS number 136331-92-5. nih.gov

Despite its identification and genetic localization, there is a notable absence of published research detailing its three-dimensional structure, its specific biological binding partners, or the molecular mechanisms by which it recognizes and interacts with any other molecules. Consequently, crucial details that would form the basis of its recognition, such as key amino acid residues involved in binding, the nature of the interacting surfaces (e.g., hydrophobic patches, charged regions), or any conformational changes that may occur upon binding, remain uncharacterized in the public domain.

Further research, including structural biology studies (such as X-ray crystallography or NMR spectroscopy) and biochemical assays to identify interaction partners, would be necessary to elucidate the structural basis of the this compound's biological function and recognition mechanisms. Without such data, a detailed and scientifically accurate account of this specific topic cannot be provided.

Advanced Methodologies for Characterizing Orf Encoded Peptides

Structural Biology Approaches

Structural biology provides experimental and computational avenues to determine the three-dimensional arrangement of atoms within a molecule. For ORF-encoded peptides, these approaches are essential for understanding how their linear amino acid sequences fold into functional structures and how they interact with their cellular targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful technique capable of providing high-resolution structural and dynamic information about molecules in solution or solid states. It is particularly valuable for studying peptides, which can be highly flexible and may not readily crystallize for X-ray diffraction analysis bayanbox.ir. NMR can reveal details about peptide conformation, folding, and interactions with other molecules, including lipids and proteins biophysics-reports.orgwordpress.comresearchgate.net.

Solution NMR for Peptide-Micelle Complexes

Solution NMR is widely used to study the structure and dynamics of peptides in environments that mimic biological membranes, such as detergent micelles researchgate.netacs.org. Micelles provide a soluble, membrane-like environment that can induce folding and stabilize the conformation of peptides that interact with or insert into lipid bilayers. By dissolving the peptide in a solution containing micelles and acquiring NMR spectra, researchers can determine the peptide's three-dimensional structure in a membrane-mimicking context. This approach is particularly useful for peptides that are soluble in aqueous solutions when not associated with a membrane. Studies using solution NMR on peptides in detergent models have provided insights into the initial stages of peptide-membrane interactions biophysics-reports.org.

Solid-State NMR for Membrane-Bound Peptides

For ORF-encoded peptides that are integral membrane proteins or strongly associated with lipid bilayers, solid-state NMR (SSNMR) is the preferred technique researchgate.netacs.org. SSNMR allows for the study of molecules that are not freely tumbling in solution, such as peptides embedded within lipid bilayers or associated with solid supports. This method can provide detailed information about the peptide's conformation, orientation, and dynamics within the membrane environment. SSNMR experiments can probe the interactions between the peptide and the lipid molecules, offering insights into the mechanism of membrane insertion or disruption by membrane-active peptides biophysics-reports.org. While challenging due to the dynamic nature of both peptides and membranes, SSNMR provides a unique perspective on the structural biology of membrane-associated ORF-encoded peptides.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, play a crucial role in complementing experimental techniques for characterizing ORF-encoded peptides. These methods can predict peptide structures, explore conformational landscapes, and simulate interactions with other molecules at an atomic level bayanbox.irresearchgate.netoup.comoup.comresearchgate.net.

Predicting Peptide-Membrane Interactions

Molecular dynamics simulations are particularly useful for studying the dynamic interactions between peptides and lipid membranes bayanbox.irbiophysics-reports.org. By simulating the movement of atoms over time, MD can provide insights into how peptides approach, bind to, insert into, or traverse lipid bilayers. These simulations can help predict the preferred orientation of a peptide in a membrane, identify stable conformations, and explore the mechanisms of membrane disruption or pore formation by membrane-active peptides biophysics-reports.org. Computational models can represent the membrane environment explicitly, allowing for the investigation of factors such as lipid composition, temperature, and peptide concentration on peptide-membrane interactions biophysics-reports.org.

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the binding pose and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein researchgate.netoup.comoup.com. For ORF-encoded peptides that function by interacting with other proteins, docking simulations can help identify potential binding sites on the receptor and predict how the peptide might bind researchgate.netoup.com. While docking small peptides to proteins can be challenging due to the flexibility of peptides, advancements in algorithms and computational power have improved the accuracy of these predictions oup.comoup.comresearchgate.net. These simulations typically involve generating a large number of possible binding poses and then scoring them based on predicted binding energy researchgate.netoup.comoup.com. This can help narrow down potential interaction partners and guide experimental validation.

Cryo-Electron Microscopy (Cryo-EM) for Peptide-Containing Complexes

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for visualizing the three-dimensional structure of biological macromolecules and their complexes in a near-native state americanpeptidesociety.org. While historically applied to larger protein assemblies, advancements in sample preparation, imaging, and data processing have extended its utility to smaller complexes, including those involving peptides nih.govlander-lab.com.

Functional Assay Development

Determining the biological function of an ORF-encoded peptide like ORFI requires the development of specific and sensitive functional assays. These assays can be broadly categorized into cell-based and in vitro approaches, complemented by advanced biosensing technologies.

Cell-Based Assays for Receptor Activation and Signaling Pathway Analysis

Cell-based assays are essential for understanding how an ORFI peptide affects living cells, particularly its ability to activate specific receptors and modulate downstream signaling pathways mdpi.combmglabtech.com. If this compound is hypothesized to act as a ligand for a cell surface receptor, cell-based assays can measure receptor activation through various readouts, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or the activation of reporter genes linked to specific signaling pathways mdpi.comdiscoverx.combpsbioscience.commdpi.com.

High-throughput screening formats allow for testing the this compound against libraries of potential receptor targets nih.gov. Reporter gene assays, for instance, can be engineered where the expression of a easily measurable protein (like luciferase) is controlled by a promoter responsive to the activated signaling pathway bpsbioscience.commdpi.com. This provides a sensitive and quantitative measure of this compound activity. Cell-based assays can also be used to investigate the downstream effects of this compound signaling, such as changes in gene expression, cell proliferation, or cell migration bmglabtech.com. The use of genetically encoded biosensors within cells allows for real-time monitoring of signaling events triggered by the peptide mdpi.com.

In Vitro Assays for Biochemical Characterization (e.g., enzyme inhibition)

In vitro assays are crucial for dissecting the direct biochemical interactions of an this compound with other molecules, such as enzymes or binding partners. These assays are performed outside of a living cell, allowing for controlled conditions and detailed analysis of molecular mechanisms.

If this compound is suspected to have enzymatic activity or to act as an enzyme inhibitor, in vitro enzyme assays can be developed. These typically involve incubating the this compound with the target enzyme and its substrate under defined conditions and measuring the rate of product formation or substrate depletion asm.orgnih.govuit.no. Spectrophotometric or fluorometric methods are often used for detection, depending on the nature of the substrate and product. For example, fluorogenic peptide substrates can be used, where enzyme cleavage releases a fluorescent molecule, allowing continuous monitoring of enzyme activity asm.org. In vitro assays can also be used to determine kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), or inhibition constants (Ki) if the peptide is an inhibitor nih.gov. These assays provide quantitative data on the potency and specificity of this compound's biochemical interactions.

Biosensors and Luminescent Peptide Conjugates

Biosensors offer a sensitive and often real-time approach to detect and quantify peptides or monitor their interactions mdpi.comresearchgate.netnih.govmagtech.com.cn. For this compound, biosensors can be designed to specifically recognize and bind to the peptide, producing a measurable signal, such as a change in fluorescence, luminescence, or electrical current researchgate.netmagtech.com.cnrsc.orgmdpi.com.

Peptide-based biosensors can utilize the this compound itself as a recognition element if it binds to a specific target molecule, or they can employ probes that bind to the this compound researchgate.netnih.govmdpi.com. Luminescent peptide conjugates, where the this compound is linked to a luminescent reporter molecule, can be used for detection or to track the peptide's movement and interactions in live cells or in vitro rsc.orgrsc.orgresearchgate.net. For instance, lanthanide metallopeptides have emerged as promising luminescent probes for biosensing and cellular imaging, and this approach could be adapted for this compound if suitable conjugation strategies are developed rsc.org. The integration of peptides with nanoparticles or other materials can enhance the sensitivity and versatility of biosensors for this compound detection mdpi.complos.orgacs.org.

Advanced Imaging Techniques for Peptide Localization and Dynamics

Understanding the biological function of an this compound requires knowing where it is located within cells and tissues and how its distribution changes over time. Advanced imaging techniques provide the spatial resolution and sensitivity needed for such studies.

3D OrbiSIMS for Tissue Penetration Studies

Three-dimensional Orbitrap Secondary Ion Mass Spectrometry (3D OrbiSIMS) is a powerful mass spectrometry imaging technique that allows for label-free molecular characterization of surfaces and provides depth profiles of molecules within a sample pnas.orgbiorxiv.orgukri.org. This technique is particularly useful for studying the distribution and penetration of molecules, including peptides, in complex biological matrices like tissues pnas.orgmdpi.comnottingham.ac.uknih.gov.

For investigating the tissue penetration of an this compound, 3D OrbiSIMS can be used to analyze tissue sections after exposure to the peptide. By sputtering the sample surface layer by layer with an ion beam and analyzing the ejected secondary ions with high mass resolution and accuracy, 3D OrbiSIMS can create a 3D map of the peptide's distribution within the tissue pnas.orgbiorxiv.orgukri.org. This allows researchers to determine how deeply the this compound penetrates into different tissue layers and its spatial localization at a high resolution pnas.orgresearchgate.net. This technique can distinguish the peptide from other molecules in the complex tissue environment based on its unique mass signature pnas.org. 3D OrbiSIMS has been successfully applied to study the penetration of other peptides in skin tissue, demonstrating its capability for this type of analysis pnas.orgresearchgate.net. It can provide insights into the mechanisms of peptide transport and accumulation in different cellular and extracellular compartments within a tissue nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Applicable (Likely refers to a peptide from a specific ORF, context-dependent)
Captopril44093
LuciferaseNot Applicable (Enzyme, not a single small molecule)
cAMP6076
Calcium279

Interactive Data Tables

Table 1: Conceptual Data from a Cell-Based Receptor Activation Assay

This compound ConcentrationReceptor X Activation (Relative Fluorescence Units)Signaling Pathway Y Activity (Arbitrary Units)
0 µMBaselineBaseline
0.1 µMLowMinimal
1 µMModerateDetectable
10 µMHighSignificant

This table would conceptually show increasing receptor activation and downstream signaling pathway activity with increasing concentrations of this compound, based on reporter gene or intracellular signaling readouts. mdpi.combpsbioscience.commdpi.com

Table 2: Conceptual Data from an In Vitro Enzyme Inhibition Assay

This compound ConcentrationEnzyme Z Activity (% of Control)
0 µM100%
0.5 µM80%
1 µM50%
5 µM10%

This table would conceptually show a decrease in enzyme activity as the concentration of this compound increases, indicating potential inhibitory activity. asm.orgnih.govuit.no

Table 3: Conceptual Data from 3D OrbiSIMS Tissue Penetration Study

Tissue Depth (µm)This compound Ion Intensity (Arbitrary Units)
0-5High
5-10Moderate
10-15Low
>15Near Baseline

This table would conceptually illustrate the relative abundance of this compound ions detected at different depths within a tissue sample, providing a penetration profile.

Cellular Imaging of Tagged Peptides

Cellular imaging of tagged peptides involves genetically fusing the coding sequence of the this compound to a sequence encoding a detectable tag. This allows researchers to visualize the peptide's location, movement, and interactions within live or fixed cells using various microscopy techniques. The choice of tag and imaging modality depends on the specific research question and the properties of the this compound being studied.

Tagging Strategies:

Several tagging strategies are employed for cellular imaging of ORF-encoded peptides. Fluorescent proteins (FPs) such as Green Fluorescent Protein (GFP) and its spectral variants (e.g., mCherry) are widely used due to their intrinsic fluorescence, allowing for direct visualization in live cells rsc.orgnih.gov. Fusion of this compound to an FP enables tracking of its localization and dynamics over time bitesizebio.com. However, the relatively large size of FPs (around 25-30 kDa) can potentially interfere with the function, folding, or localization of small peptides tandfonline.comnih.govpnas.org.

Alternatively, smaller epitope tags, typically consisting of a short amino acid sequence (3-14 amino acids), can be fused to the this compound biolegend.comevidentscientific.com. Common epitope tags include the FLAG tag (DYKDDDDK) and the HA tag (YPYDVPDYA) nih.govnih.govcube-biotech.com. These tags are generally less likely to disrupt peptide function due to their small size biolegend.com. Detection of epitope-tagged this compound usually requires indirect immunofluorescence, where a primary antibody specific to the epitope tag is used, followed by a secondary antibody conjugated to a fluorophore biolegend.comevidentscientific.com. While this method is effective for fixed cells, it is generally not suitable for live-cell imaging.

More recent advancements include the development of versatile interacting peptide (VIP) tags and related systems. These tags are also genetically encoded but rely on the formation of a high-affinity heterodimer with an exogenously added probe conjugated to a fluorophore or nanoparticle nih.govpnas.orgacs.orgresearchgate.netoup.com. VIP tags are typically smaller than FPs and can offer improved specificity and the ability to switch between different reporters for multi-modal imaging, including correlative light and electron microscopy (CLEM) pnas.orgacs.orgoup.com.

The optimal position for tag insertion (N-terminus, C-terminus, or internal) needs careful consideration, as it can influence the peptide's localization and function bitesizebio.com. Literature review on similar peptides or empirical testing of different fusion constructs is often necessary.

Imaging Techniques:

Confocal microscopy is a primary technique used for imaging tagged ORFI peptides in cells jove.comasm.orgresearchgate.net. It provides improved optical resolution and the ability to obtain optical sections, allowing for the visualization of peptide localization within specific cellular compartments and the differentiation between surface and intracellular staining jove.com. Live-cell confocal microscopy enables the study of dynamic processes such as the movement and trafficking of tagged this compound over time rsc.orgtandfonline.comnih.gov.

Other imaging techniques may also be employed depending on the specific application. Wide-field fluorescence microscopy can be used for initial screening of tagged peptide expression and general localization patterns. For higher resolution studies, super-resolution microscopy techniques can provide more detailed information about the precise localization and spatial organization of this compound within cellular structures.

Detailed Research Findings and Data:

Research utilizing cellular imaging of tagged peptides has provided valuable insights into the characteristics of ORF-encoded peptides, including their subcellular localization and dynamic behavior. While specific detailed findings solely focused on a universally defined "this compound" across diverse studies are limited due to the context-dependent nature of such identifiers, studies on various ORF-encoded or small peptides using these techniques offer illustrative examples of the type of data that can be obtained.

For instance, studies screening libraries of peptides fused to GFP have identified sequences that direct localization to specific cellular structures, such as helical patterns or midcell foci in bacteria asm.org. This demonstrates the power of tagged imaging in identifying localization signals within short peptide sequences.

Cellular imaging of tagged peptides can reveal distinct localization patterns. Some peptides may be diffusely distributed throughout the cytoplasm, while others might specifically target organelles like mitochondria, the nucleus, or the plasma membrane microscopyu.comresearchgate.net. Co-localization studies, where tagged this compound is imaged simultaneously with markers for specific cellular compartments, can confirm its precise subcellular location.

Furthermore, live-cell imaging can capture the dynamic behavior of tagged this compound, such as its translocation between compartments or its movement along cellular structures. Pulse-chase labeling experiments using techniques like VIP tags can track populations of peptides over time, revealing internalization or degradation dynamics tandfonline.comnih.govpnas.org.

The data generated from these studies often includes:

Localization Patterns: Qualitative or quantitative assessment of where the tagged peptide is found within the cell (e.g., cytoplasmic, nuclear, membrane-associated).

Co-localization Data: Degree of overlap between the signal from the tagged peptide and markers for specific organelles or cellular structures.

Kinetic Data: Information on the rate of peptide movement, translocation, or turnover in live-cell imaging experiments.

Intensity Measurements: Relative expression levels of the tagged peptide in different cells or under different experimental conditions.

Presenting such findings often involves representative fluorescence microscopy images and quantitative data derived from image analysis.

Illustrative Data Table: Subcellular Localization of Tagged ORF-Encoded Peptides (Hypothetical Example based on general findings)

Tagged Peptide ConstructTag TypeImaging MethodObserved Localization PatternCo-localization Marker (if applicable)Notes
ORFI-GFPFluorescent ProteinConfocal MicroscopyDiffuse Cytoplasmic-Even distribution in the cytoplasm.
ORFI-FLAGEpitope TagImmunofluorescenceNuclearDAPI (Nuclear Stain)Concentrated within the nucleus.
ORFI-mCherryFluorescent ProteinLive-Cell ImagingMembrane-AssociatedPlasma Membrane MarkerObserved at the cell periphery.
ORFI-MiniVIPERPeptide TagConfocal MicroscopyMitochondrialMitoTracker GreenPunctate staining in mitochondrial network. microscopyu.com

Note: This table presents hypothetical data based on common findings in cellular imaging of tagged peptides and is illustrative of the type of data generated in such studies.

Illustrative Data Table: Quantitative Co-localization Analysis (Hypothetical Example)

Tagged Peptide ConstructCo-localization MarkerPearson's Correlation CoefficientManders' Coefficient (Tagged Peptide)Manders' Coefficient (Marker)
ORFI-GFPEndoplasmic Reticulum0.250.350.40
ORFI-FLAGNucleolus0.780.850.80

Note: Pearson's Correlation Coefficient indicates the degree of shape correlation between the two signals (-1 to 1). Manders' Coefficients indicate the proportion of signal from one channel that overlaps with signal in the other channel (0 to 1). These are hypothetical values for illustration.

These examples highlight how cellular imaging of tagged this compound, using various tagging and microscopy techniques, can provide crucial information about its subcellular localization and potential functional roles.

Theoretical and Applied Perspectives

Conceptualizing Novel Therapeutic Modalities

The unique properties and diverse functions of sORF-encoded peptides make them compelling candidates for the development of new therapeutic modalities. Their relatively small size, potential for high target specificity, and diverse biological activities are key advantages scilit.commdpi.commdpi.comnih.gov. However, like other peptides, they can face challenges related to stability and delivery scilit.commdpi.comnih.gov. Overcoming these limitations is a major focus in translating the potential of sORF-encoded peptides into clinical applications.

Peptide engineering plays a crucial role in optimizing the therapeutic potential of sORF-encoded peptides. Strategies are employed to enhance their specificity towards target molecules and improve their stability against proteolytic degradation, thereby increasing their half-life and bioavailability scilit.commdpi.comnih.govnih.gov. Chemical modifications are central to this process. These can include cyclization, which constrains the peptide's conformation and increases resistance to exopeptidases, and the incorporation of non-natural amino acids or D-amino acids, which can render the peptide less susceptible to enzymatic cleavage mdpi.comnih.govnih.govfrontiersin.org. Additionally, modifications like N-methylation and side-chain halogenation can contribute to improved stability nih.gov.

The precise sequence of amino acids dictates a peptide's properties and function, providing a basis for rational design and modification to achieve desired therapeutic characteristics thedearingclinic.com. Advances in synthetic strategies are increasingly important for obtaining sufficient amounts of modified peptides for research and therapeutic use scilit.com.

To further address the limitations of native peptides, the design of peptidomimetics and peptide conjugates is being explored mdpi.comfrontiersin.orgmaynoothuniversity.ieupc.eduresearchgate.netacs.org. Peptidomimetics are molecules designed to mimic the biological activity of peptides but often possess enhanced properties such as improved stability, bioavailability, and membrane permeability mdpi.commaynoothuniversity.ieupc.eduresearchgate.net. These can involve modifications to the peptide backbone, the use of non-peptide scaffolds, or the incorporation of rigid structural elements to constrain conformation frontiersin.orgupc.eduresearchgate.net.

Peptide conjugates involve chemically linking peptides to other molecules, such as polymers (e.g., PEGylation), nanoparticles, or targeting ligands scilit.commdpi.comfrontiersin.org. These conjugations can improve pharmacokinetic properties, facilitate targeted delivery to specific cells or tissues, and enhance cellular uptake scilit.commdpi.comfrontiersin.org. For instance, conjugating peptides to functionalized nanoparticles can improve their delivery and cellular uptake frontiersin.org.

The self-assembly properties of some peptides are being leveraged in the exploration of bioinspired functional materials rsc.orguni-heidelberg.deeuropa.eueuropean-mrs.comrsc.org. Short peptides can act as building blocks that interact supramolecularly to form ordered structures, such as hydrogels or nanotubes rsc.orguni-heidelberg.deeuropean-mrs.com. These materials can exhibit unique functional properties derived from the peptide's molecular attributes rsc.org.

Bioinspired approaches utilize the principles of self-assembly observed in nature to create novel materials with tailored functionalities rsc.orgeuropa.eueuropean-mrs.com. Peptide-based bioinspired materials are being investigated for diverse applications, including drug delivery systems, tissue engineering scaffolds, and biosensors rsc.orgeuropean-mrs.comrsc.org. The ability to control the self-assembly process through peptide sequence design and environmental conditions is key to creating materials with desired mechanical, chemical, and biological properties rsc.orgeuropa.eueuropean-mrs.com.

Contribution to Fundamental Biological Knowledge

The identification and characterization of sORF-encoded peptides are profoundly impacting our understanding of fundamental biological processes, particularly in redefining the complexity of eukaryotic genomes and the intricacies of biological regulatory networks.

The discovery of widespread translation of sORFs, including those within transcripts previously classified as non-coding, is necessitating a re-evaluation of the eukaryotic gene repertoire frontiersin.orgresearchgate.netelifesciences.orgnih.govcsic.esnih.govoup.commdpi.combiologists.com. Historically, protein-coding genes were primarily identified based on the presence of long open reading frames elifesciences.orgbiologists.com. However, technologies like ribosome profiling sequencing and ribosome-nascent chain complex sequencing have demonstrated that many transcripts, including most long non-coding RNAs (lncRNAs), contain sORFs that are actively translated into functional micropeptides frontiersin.orgresearchgate.netoup.comelifesciences.orgmdpi.com.

This growing evidence suggests that a significant number of previously unannotated genes encoding small proteins exist in eukaryotic genomes elifesciences.orgcsic.esnih.govoup.com. The identification of these sORF-encoded peptides is expanding the known proteome and revealing a hidden layer of genetic and functional complexity elifesciences.orgnih.govcsic.es. Studies in various organisms, including Drosophila, have been instrumental in demonstrating the functional significance of peptides encoded by sORFs previously thought to be non-coding mdpi.comnih.govoup.comnih.govbiologists.com.

sORF-encoded peptides are emerging as important regulators within complex biological networks frontiersin.orgnih.govmdpi.comnih.govbiologists.comnih.govnih.gov. Despite their small size, these peptides can exert significant influence on cellular processes by interacting with and modulating the activity of larger proteins or acting as signaling molecules frontiersin.orgnih.govmdpi.comnih.gov.

Challenges and Future Directions in ORF-Encoded Peptide Research

Systematic Functional Characterization of Newly Discovered Peptides

One of the primary challenges lies in systematically characterizing the functions of the vast number of newly discovered ORF-encoded peptides. While high-throughput methods have facilitated the identification of thousands of putative SEPs across various organisms, determining their specific biological roles is a complex and often laborious process. Many identified sORFs, particularly those in untranslated regions (UTRs) or non-coding RNAs, were historically considered non-functional or translational noise. mdpi.comfrontiersin.orgcsic.es However, accumulating evidence indicates that many of these indeed produce functional peptides involved in diverse biological processes such as gene expression regulation, embryonic development, cellular metabolism, inflammation, and even carcinogenesis. mdpi.comnih.gov

Confirming the actual production and functional significance of each predicted SEP is nuanced. nih.gov While ribosome profiling provides evidence of translation, it doesn't definitively prove the production of a stable, functional peptide. frontiersin.org Mass spectrometry-based peptidomics is considered the method of choice for validating the expression of SEPs, but challenges remain due to their often low abundance and susceptibility to degradation. researchgate.net

Future directions in this area involve developing more efficient and sensitive experimental techniques for validating SEP translation and stability. Furthermore, systematic approaches are needed to link identified SEPs to specific cellular pathways and phenotypes. This could involve integrating multi-omics data, such as proteomics, transcriptomics, and functional genomics, to build comprehensive networks of SEP interactions and activities. Loss-of-function assays, such as CRISPR-Cas9 screens targeting putative sORFs, can help assess the cellular function of these peptides. frontiersin.orgnih.gov

High-Throughput Approaches for Mechanism Elucidation

Elucidating the molecular mechanisms by which ORF-encoded peptides exert their functions is another significant challenge. Due to their small size, identifying cellular binding partners and interaction networks for SEPs using standard methods has been difficult. pnas.org However, understanding these interactions is crucial for deciphering their roles in biological processes.

High-throughput approaches are being developed to address this challenge. Techniques like affinity purification coupled with mass spectrometry (AP-MS), especially when enhanced with methods like photo-crosslinking amino acid incorporation, are proving useful for identifying SEP interaction partners in live cells. pnas.org This allows for the covalent fixation of SEP interactors, improving the efficiency of pull-down experiments. pnas.org

Other promising high-throughput strategies include the use of split-fluorescent systems for visualizing SEP localization and providing a handle for MS pulldown to determine SEP-protein interactions. nih.gov Perturb-Seq, a single-cell RNA sequencing-based method, can link sORF disruption to phenotypic changes, offering insights into their functional consequences. nih.gov Continued development and application of these and other high-throughput techniques are essential for rapidly mapping the molecular roles of the expanding number of identified SEPs.

Bridging Computational Predictions with Experimental Validation

The vigorous development of computational algorithms has greatly facilitated the prediction and identification of new SEPs by analyzing genomic and transcriptomic data. mdpi.comnih.gov These tools utilize various features, including sequence conservation, codon bias, and ribosome profiling data, to predict the coding potential of sORFs. frontiersin.orgmdpi.comresearchgate.net

However, a significant challenge lies in effectively bridging these computational predictions with experimental validation. While computational methods can predict thousands of putative coding sORFs, experimental confirmation of their translation and function is necessary. csic.es The discordance between the large number of computationally predicted coding sORFs and the smaller number of experimentally validated SEPs highlights this gap. nih.gov

Future efforts need to focus on refining computational models to improve the accuracy of SEP prediction, particularly for those with low sequence conservation. mdpi.com Integrating diverse experimental datasets, such as ribosome profiling and mass spectrometry data, into computational pipelines can enhance prediction reliability. frontiersin.orgmdpi.com Furthermore, developing standardized experimental workflows for validating computationally predicted SEPs at scale is crucial to confirm their existence and explore their functions. This iterative process of computational prediction followed by experimental validation is key to fully unlocking the SEP landscape. plos.org

Exploring the Diversity of Peptide Structures and Functions across Organisms

ORF-encoded peptides exhibit remarkable diversity in their sequences, structures, and functions across the tree of life. They have been identified in bacteria, yeast, plants, insects, and mammals, participating in a wide range of biological processes. mdpi.comnih.govnih.govnih.govoup.comnih.gov This diversity presents both a challenge and an opportunity for research.

Exploring the full extent of this diversity requires comprehensive studies across a wide range of organisms and biological contexts. Many SEPs, particularly those encoded by UTRs, are not highly conserved, suggesting species-specific or lineage-specific functions. mdpi.comoup.comuq.edu.aubiorxiv.org This lack of conservation, while making computational prediction based solely on homology difficult, also points to a vast pool of potentially novel regulatory molecules. mdpi.comuq.edu.au

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.